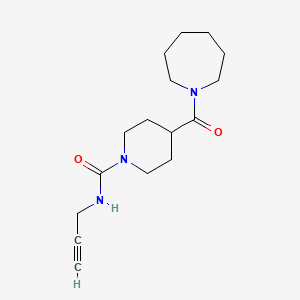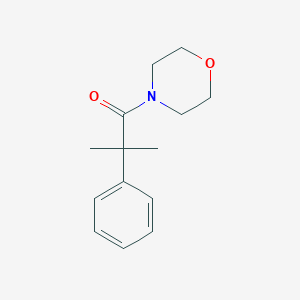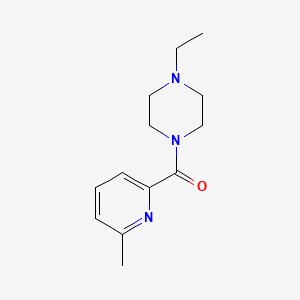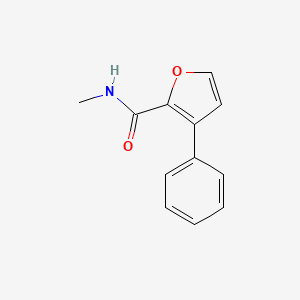![molecular formula C14H16N2O2 B7508590 N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a pyridine-based molecule that has been synthesized using various methods.
作用機序
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide exerts its effects through various mechanisms. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is involved in the inflammatory response. Additionally, this compound has been found to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. This compound has also been shown to improve mitochondrial function and increase the production of ATP, the energy currency of the cell. Additionally, this compound has been found to modulate the activity of various neurotransmitters and improve cognitive function.
実験室実験の利点と制限
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a low toxicity profile. This compound is also readily available and relatively inexpensive. However, this compound has some limitations. It is highly reactive and can react with various components in the cell, which can complicate the interpretation of experimental results. This compound also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has shown great promise for various therapeutic applications. Future research should focus on optimizing the synthesis method to produce this compound with higher purity and yield. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways. Future research should also focus on developing new formulations of this compound that can improve its bioavailability and increase its effectiveness in vivo. Finally, more studies are needed to evaluate the safety and efficacy of this compound in various disease models.
合成法
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been synthesized using various methods. One of the most common methods is the reaction of 3-cyanopyridine with furfurylamine in the presence of a reducing agent. Another method involves the reaction of 3-aminopyridine with furfural in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with high purity.
科学的研究の応用
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been found to be effective in the treatment of various diseases such as multiple sclerosis, psoriasis, and Crohn's disease. This compound has also been studied for its potential use in cancer treatment.
特性
IUPAC Name |
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-6-12(8-15-10)14(17)16(3)9-13-7-5-11(2)18-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGRKIDHXYHEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
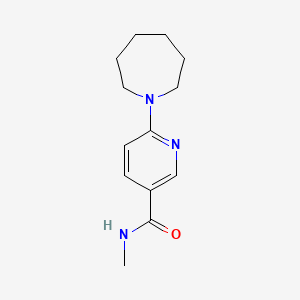
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
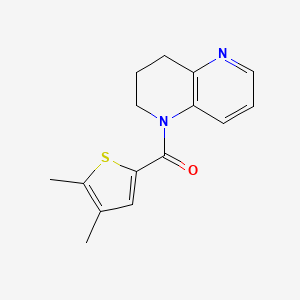
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
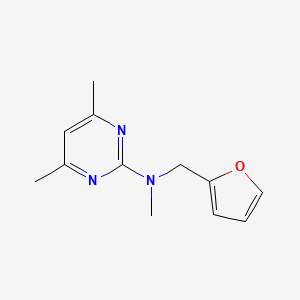
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
